molecular formula C9H15IO2 B13079002 3-(Cyclopentyloxy)-4-iodooxolane

3-(Cyclopentyloxy)-4-iodooxolane

Cat. No.: B13079002
M. Wt: 282.12 g/mol
InChI Key: PNAYAGZPANKJQB-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-iodooxolane is an organic compound that features a cyclopentyloxy group and an iodine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-4-iodooxolane typically involves the reaction of 3-hydroxy-4-iodooxolane with cyclopentanol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of cyclopentyloxyoxolane.

Scientific Research Applications

3-(Cyclopentyloxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Disrupting Membranes: Integrating into lipid bilayers and affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopentyloxy)-4-methoxyoxolane
  • 3-(Cyclopentyloxy)-4-chlorooxolane
  • 3-(Cyclopentyloxy)-4-bromooxolane

Uniqueness

3-(Cyclopentyloxy)-4-iodooxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability make it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

3-cyclopentyloxy-4-iodooxolane

InChI

InChI=1S/C9H15IO2/c10-8-5-11-6-9(8)12-7-3-1-2-4-7/h7-9H,1-6H2

InChI Key

PNAYAGZPANKJQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2COCC2I

Origin of Product

United States

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